molecular formula C22H26ClN3O3S B2724206 N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1216487-75-0

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

Cat. No.: B2724206
CAS No.: 1216487-75-0
M. Wt: 447.98
InChI Key: XFEGDRRDOLPSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H26ClN3O3S and its molecular weight is 447.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound with potential therapeutic applications. Its structure combines elements known for biological activity, particularly in the context of receptor modulation and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C22H26ClN3O3S
  • Molecular Weight : 448.0 g/mol
  • CAS Number : 1216487-75-0

1. Dopamine Receptor Modulation

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine have been studied for their interactions with dopamine receptors, particularly the D2 receptor. A study highlighted the effects of structural modifications on the binding affinity and efficacy of D2 receptor partial agonists. The introduction of a dimethylamino group significantly altered the compound's pharmacodynamics, enhancing its activity in both β-arrestin recruitment and cAMP signaling pathways .

Compoundβ-arrestin E max (%)β-arrestin EC50 (nM)cAMP E max (%)cAMP EC50 (nM)
123135015
322764229
640485043

These results suggest that subtle modifications can lead to significant changes in receptor bias and overall biological activity.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Recent studies on benzothiazole derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis. The inhibitory concentrations of newly synthesized benzothiazole derivatives were compared with standard reference drugs, revealing better inhibition potency in some cases .

CompoundMIC (μg/mL)Inhibition (%)
Benzothiazole Derivative A25098
Benzothiazole Derivative B10099

These findings indicate that N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine may exhibit similar antimicrobial properties.

Case Study 1: Dopamine Receptor Activity

In a study focusing on G protein-biased D2 dopamine receptor partial agonists, N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine was evaluated for its ability to modulate signaling pathways associated with neuropsychiatric disorders. The compound demonstrated a favorable profile in promoting G protein signaling over β-arrestin recruitment, suggesting potential therapeutic benefits in conditions like schizophrenia .

Case Study 2: Antitubercular Activity

Another investigation assessed the antitubercular efficacy of various benzothiazole derivatives. The study found that certain modifications led to enhanced activity against resistant strains of M. tuberculosis. The incorporation of the dimethylamino group was particularly noted for improving bioactivity and could be a key feature in developing new antitubercular agents .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S.ClH/c1-4-15-9-10-16-20(13-15)29-22(23-16)25(12-11-24(2)3)21(26)19-14-27-17-7-5-6-8-18(17)28-19;/h5-10,13,19H,4,11-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEGDRRDOLPSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.